molecular formula C17H16N4O2S B11992959 N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11992959
M. Wt: 340.4 g/mol
InChI Key: IHJRLNBTPLXJDI-SRFURKKRSA-N
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Description

N’-(3-(2-FURYL)-2-PROPENYLIDENE)2((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a benzimidazole moiety, and a hydrazide linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(2-FURYL)-2-PROPENYLIDENE)2((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the hydrazide linkage.

    Condensation with Furan Derivative: Finally, the hydrazide compound is condensed with a furan aldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N’-(3-(2-FURYL)-2-PROPENYLIDENE)2((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(2-FURYL)-2-PROPENYLIDENE)2((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N’-(3-(2-FURYL)-2-PROPENYLIDENE)2((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(3-(2-FURYL)-2-PROPENYLIDENE)2((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

N’-(3-(2-FURYL)-2-PROPENYLIDENE)2((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE can be compared with other similar compounds, such as:

    N’-(3-(2-FURYL)-2-PROPENYLIDENE)2((1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Lacks the methyl group on the benzimidazole ring, which may affect its biological activity.

    N’-(3-(2-FURYL)-2-PROPENYLIDENE)2((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Contains different substituents on the furan ring, leading to variations in chemical reactivity and biological properties.

The uniqueness of N’-(3-(2-FURYL)-2-PROPENYLIDENE)2((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H16N4O2S/c1-21-15-9-3-2-8-14(15)19-17(21)24-12-16(22)20-18-10-4-6-13-7-5-11-23-13/h2-11H,12H2,1H3,(H,20,22)/b6-4+,18-10+

InChI Key

IHJRLNBTPLXJDI-SRFURKKRSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C=C/C3=CC=CO3

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC=CC3=CC=CO3

Origin of Product

United States

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